Cas no 1220111-46-5 (2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde)
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde
- 1220111-46-5
- DTXSID60685034
- MFCD18086607
- 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
- 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%
- 2-FORMYL-6-(4-HYDROXYPHENYL)PHENOL
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- MDL: MFCD18086607
- Inchi: 1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H
- InChI Key: YRDLIUHYLBVWBB-UHFFFAOYSA-N
- SMILES: OC1C(C=O)=CC=CC=1C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 214.062994177g/mol
- Monoisotopic Mass: 214.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320673-5 g |
2-Formyl-6-(4-hydroxyphenyl)phenol, 95%; . |
1220111-46-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320673-5g |
2-Formyl-6-(4-hydroxyphenyl)phenol, 95%; . |
1220111-46-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde Suppliers
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde
Comprehensive Analysis of 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde (CAS No. 1220111-46-5): Properties, Applications, and Industry Trends
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde (CAS No. 1220111-46-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This dihydroxybenzaldehyde derivative features a unique molecular structure with two hydroxyl groups positioned at strategic locations, enabling versatile reactivity. The compound's phenolic aldehyde backbone makes it valuable for synthesizing complex molecules, particularly in drug discovery and functional material design.
Recent studies highlight the growing demand for multifunctional aromatic aldehydes like 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde in developing antioxidant agents and UV-absorbing materials. Researchers are particularly interested in its potential as a building block for biocompatible polymers and natural product analogs. The compound's chelating properties and hydrogen bonding capacity make it suitable for creating advanced materials with tailored properties.
From a synthetic chemistry perspective, 1220111-46-5 serves as a crucial intermediate in preparing flavonoid derivatives and polyphenolic compounds. Its structural features allow for selective functionalization at either the aldehyde group or phenolic hydroxyls, enabling diverse chemical modifications. Current literature suggests applications in developing tyrosinase inhibitors and metal-organic frameworks (MOFs) for environmental remediation.
The compound's thermal stability and solubility profile have prompted investigations into its use as a crosslinking agent for biodegradable polymers. Industry reports indicate growing interest in sustainable chemical alternatives, positioning 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde as a potential green chemistry candidate. Its low toxicity profile compared to conventional aldehydes makes it attractive for biomedical applications.
Analytical characterization of CAS 1220111-46-5 typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy. The compound exhibits characteristic UV absorption bands between 250-350 nm, useful for quantification in complex matrices. Recent method developments have improved detection sensitivity for this polar aromatic aldehyde in biological samples.
Emerging applications include its use as a fluorescence probe precursor and enzyme substrate analog. The compound's redox-active phenolic groups contribute to interesting electrochemical properties being explored for biosensor development. Patent analyses reveal increasing intellectual property activity surrounding derivatives of this hydroxyphenyl benzaldehyde structure.
Manufacturing considerations for 1220111-46-5 emphasize atom-efficient synthesis routes with minimal byproducts. Recent process optimizations have demonstrated improved yields through microwave-assisted reactions and catalytic oxidation methods. Quality control standards typically require ≥98% purity for research-grade material, with specialized grades available for electronic applications.
Storage recommendations for this light-sensitive compound suggest amber glass containers under inert atmosphere at controlled temperatures. The material shows good stability in crystalline form but may gradually oxidize in solution. Proper handling requires standard laboratory safety protocols for organic chemicals, though it doesn't present significant volatility concerns.
Market analyses project steady growth for functional benzaldehydes, driven by pharmaceutical R&D and advanced material needs. The unique positioning of 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde within this niche makes it a compound of continuing interest. Current pricing trends reflect its status as a specialty chemical with limited production scale.
Environmental fate studies indicate moderate biodegradability for this aromatic aldehyde, with photodegradation being the primary elimination pathway. Its eco-toxicity profile appears favorable compared to many synthetic intermediates, supporting potential green chemistry applications. Recent life cycle assessments are evaluating its sustainability metrics for industrial adoption.
Future research directions likely include exploring its supramolecular chemistry potential and biological activity modulation. The compound's ability to form hydrogen-bonded networks makes it interesting for crystal engineering applications. Computational chemistry studies are increasingly modeling its conformational preferences and electronic properties.
For researchers sourcing CAS 1220111-46-5, verification of structural authenticity through comprehensive analytical data is essential. Reputable suppliers typically provide detailed spectroscopic characterization and chromatographic purity documentation. The compound's shelf life can be extended through proper storage in desiccated conditions below room temperature.
In formulation science, this polyhydroxy benzaldehyde demonstrates interesting solubility enhancement properties for poorly soluble actives. Its pH-dependent ionization characteristics enable smart delivery system design. These attributes contribute to its growing relevance in pharmaceutical development pipelines.
Comparative studies with similar hydroxybenzaldehyde derivatives highlight its balanced lipophilicity profile and metabolic stability. These features make it particularly valuable for medicinal chemistry applications where bioavailability optimization is crucial. The compound's structure-activity relationships continue to be mapped across various biological targets.
Industrial scale-up challenges for 2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde primarily involve purification efficiency and cost-effective raw materials. Recent process innovations have addressed these through catalytic hydrogenation approaches and green solvent systems. These advancements support broader accessibility of this versatile chemical building block.
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